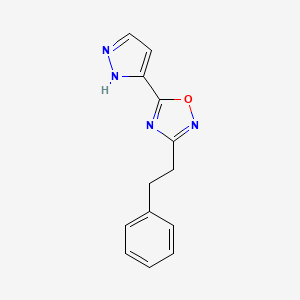
N-(3-methylbutyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylbutyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, commonly known as NSC-743380, is a small molecule inhibitor that has shown potential in various scientific research applications. The compound has been synthesized using different methods and has been found to have a unique mechanism of action that makes it a promising candidate for further studies.
Mécanisme D'action
NSC-743380 has a unique mechanism of action that makes it a promising candidate for further studies. The compound binds to the N-terminal domain of HSP90, which is responsible for ATP binding and hydrolysis. This binding leads to the stabilization of the ATP-bound conformation of HSP90, which prevents the chaperone from transitioning to its ADP-bound state. This stabilization ultimately leads to the degradation of client proteins, including those that are essential for cancer cell survival.
Biochemical and Physiological Effects
NSC-743380 has been found to have various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, NSC-743380 has been found to inhibit the migration and invasion of cancer cells, which are essential for metastasis. In vivo studies have also shown that NSC-743380 inhibits the growth of tumors in mice, indicating its potential as a cancer therapeutic.
Avantages Et Limitations Des Expériences En Laboratoire
NSC-743380 has several advantages for lab experiments. The compound is stable, soluble in water, and has a high purity level, making it easy to work with. Additionally, NSC-743380 has been found to be selective for HSP90, which reduces the likelihood of off-target effects. However, one of the limitations of NSC-743380 is its low potency, which may require higher concentrations of the compound to achieve the desired effect.
Orientations Futures
For NSC-743380 include further studies to optimize its potency and selectivity for HSP90. Additionally, studies are needed to investigate the compound's potential as a cancer therapeutic in vivo and its potential use in combination with other cancer therapeutics. Finally, the compound's potential for other scientific research applications, such as neurodegenerative diseases and infectious diseases, should be explored.
Méthodes De Synthèse
NSC-743380 has been synthesized using different methods. One of the most common methods involves the reaction of 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride with 3-methylbutan-1-amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain NSC-743380 in its pure form.
Applications De Recherche Scientifique
NSC-743380 has been studied for its potential use in various scientific research applications. One of the most promising applications is in cancer research. Studies have shown that NSC-743380 inhibits the growth of cancer cells by targeting a specific protein known as heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of various proteins that are essential for cancer cell survival. Inhibition of HSP90 by NSC-743380 leads to the degradation of these proteins and ultimately, cancer cell death.
Propriétés
IUPAC Name |
N-(3-methylbutyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13(2)10-11-17-22(20,21)15-8-6-14(7-9-15)18-12-4-3-5-16(18)19/h6-9,13,17H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNYFZFUVFSBDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC=C(C=C1)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine](/img/structure/B4930461.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4930463.png)
![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4930478.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4930483.png)
![N-benzyl-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B4930491.png)
![N-(3,4-difluorophenyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinamine](/img/structure/B4930494.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B4930498.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B4930506.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B4930509.png)
![4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4930517.png)

![4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4930525.png)

![3-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4930552.png)